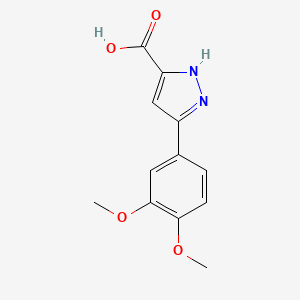

5-(3,4-Dimethoxy-phenyl)-2H-pyrazole-3-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrazole compounds often involves the reaction of appropriate precursors under conditions that favor the formation of the pyrazole ring, followed by functionalization to introduce the dimethoxyphenyl and carboxylic acid groups. For example, pyrazole derivatives can be synthesized through cyclocondensation reactions involving semicarbazide and appropriate diketones or aldehydes in the presence of catalytic or acidic conditions to form the pyrazole core, which can then be further modified to introduce additional functional groups (Prabhuswamy et al., 2016).

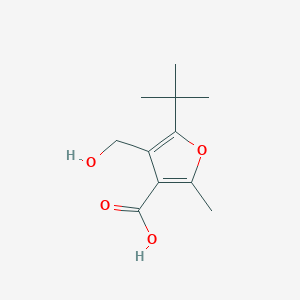

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the pyrazole ring, which can influence the molecule's overall geometry and electronic distribution. For instance, in some pyrazole compounds, the pyrazole ring is found to be coplanar with attached functional groups, which can affect the molecule's intermolecular interactions and stability. Hydrogen bonding, such as N—H⋯O interactions, often plays a significant role in stabilizing the molecular structure and influencing its crystalline arrangement (Zia-ur-Rehman et al., 2008).

Applications De Recherche Scientifique

-

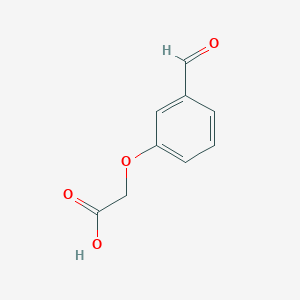

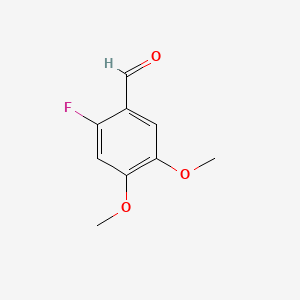

3,4-Dimethoxyphenylacetic acid

- Application Summary : This compound is used in chemical reactions. Specifically, it reacts with formaldehyde in the presence of acid to give an isochromanone .

- Method of Application : The reaction involves the use of glacial acetic acid and formaldehyde .

- Results or Outcomes : The outcome of the reaction is an isochromanone .

-

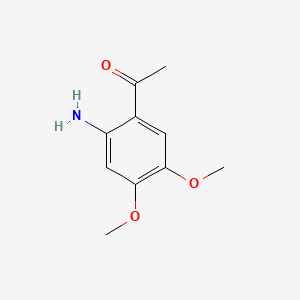

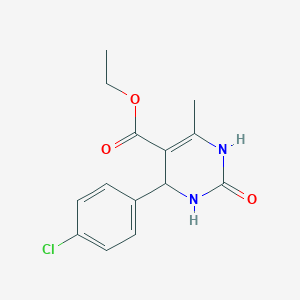

4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones

- Application Summary : These compounds were designed, synthesized, characterized and evaluated for antitumor activity against cancer stem cells .

- Method of Application : The compounds were synthesized in one pot. Enaminones were reacted with substituted benzaldehydes and urea/thiourea .

- Results or Outcomes : Most of the compounds were found to be active against side population cancer stem cells with an inhibition of >50% at a 10 μM concentration .

-

3,4-Dimethoxyphenylacetic acid

- Application Summary : This compound is used in chemical reactions. Specifically, it reacts with formaldehyde in the presence of acid to give an isochromanone .

- Method of Application : The reaction involves the use of glacial acetic acid and formaldehyde .

- Results or Outcomes : The outcome of the reaction is an isochromanone .

-

5-(3,4-DIMETHOXY-PHENYL)-5-OXO-PENTANOIC ACID ETHYL ESTER

- Application Summary : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

- Method of Application : The specific methods of application for this compound are not provided .

- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided .

-

- Application Summary : This compound is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

- Method of Application : The specific methods of application for this compound are not provided .

- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided .

- 3,4-Dimethoxyphenethylamine

- Application Summary : This compound is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

- Method of Application : The specific methods of application for this compound are not provided .

- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound6.

Orientations Futures

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its synthesis process. Additionally, the compound could be modified to improve its properties or to create new compounds with potential biological activity5.

Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis, more specific information or experimental data would be needed. Always follow laboratory safety guidelines when handling chemicals. If you’re planning to synthesize or work with this compound, please consult with a qualified professional.

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-17-10-4-3-7(5-11(10)18-2)8-6-9(12(15)16)14-13-8/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDOERKDGCEBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349468 | |

| Record name | 5-(3,4-Dimethoxy-phenyl)-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-Dimethoxy-phenyl)-2H-pyrazole-3-carboxylic acid | |

CAS RN |

909857-88-1 | |

| Record name | 5-(3,4-Dimethoxy-phenyl)-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.